4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

Photographic Chemistry Formulation Science Solubility Enhancement

Traditional Phenidone-based developers hydrolyze rapidly in alkaline solution, limiting liquid concentrate shelf life. Dimezone S solves this with superior aqueous solubility (7.1 g/L) and proven resistance to alkaline degradation, enabling stable single-part liquid developer formulations. • 1.44× molar activity vs. Phenidone - direct substitution for powder-to-liquid reformulation without kinetic compromise • Maintains superadditive synergy with hydroquinone or ascorbic acid developers in pH 9-12 systems • Enables ≤60 sec X-ray film processing cycles; ≥98% purity ensures batch-to-batch reproducibility

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 13047-13-7
Cat. No. B078112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
CAS13047-13-7
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1(CN(NC1=O)C2=CC=CC=C2)CO
InChIInChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)
InChIKeyDSVIHYOAKPVFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimezone S: Pyrazolidinone Co-Developer


4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (CAS 13047-13-7), commonly known as Dimezone S, is a substituted 1-phenyl-3-pyrazolidinone derivative that functions as a superadditive auxiliary developing agent in silver halide photographic systems [1]. Characterized by a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol, the compound appears as a white to yellow crystalline powder with a melting point range of 122–126°C and a water solubility of 7.1 g/L at 20°C . Its primary application lies in black-and-white photographic developer formulations, where it synergistically enhances the activity of primary developers such as hydroquinone, ascorbic acid derivatives, and other dihydroxybenzenes [2].

Dimezone S vs. Phenidone: Why Substitution Fails


The 1-phenyl-3-pyrazolidinone class exhibits significant functional divergence based on substitution patterns at the 4-position of the pyrazolidinone ring. While unsubstituted Phenidone (1-phenyl-3-pyrazolidinone, CAS 92-43-3), 4-methyl Phenidone B (CAS 2654-57-1), and 4,4-dimethyl Dimezone (CAS 2654-57-1) share a common core structure, critical differences in solubility, hydrolytic stability in alkaline media, and relative molar activity render these analogs non-interchangeable in both commercial and research formulations [1]. Specifically, the introduction of the 4-hydroxymethyl group in Dimezone S (target compound) confers a unique combination of enhanced aqueous solubility and resistance to alkaline hydrolysis that is absent in earlier-generation pyrazolidinones [2]. Consequently, substitution without accounting for the requisite 1.44× molar activity adjustment relative to Phenidone will result in suboptimal development kinetics, inconsistent image contrast, and potentially compromised long-term formulation stability [3].

Dimezone S: Key Differentiation Evidence


Enhanced Aqueous Solubility

The target compound, Dimezone S (4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one), exhibits a water solubility of 7.1 g/L at 20°C . In contrast, the unsubstituted parent compound Phenidone (1-phenyl-3-pyrazolidinone) possesses significantly lower aqueous solubility, a well-documented limitation that has historically necessitated prolonged stirring, heating, or the use of organic co-solvents for solution preparation [1]. The 4-hydroxymethyl group is specifically credited for this enhanced solubility, enabling the formulation of liquid concentrate developers without precipitation or the need for specialized salt derivatization [2].

Photographic Chemistry Formulation Science Solubility Enhancement

Alkaline Hydrolysis Resistance

A principal differentiator of Dimezone S is its resistance to hydrolysis in alkaline aqueous solution, a stability feature absent in unsubstituted Phenidone [1]. While Phenidone is known to undergo hydrolytic degradation when stored in alkaline developer solutions, leading to progressive loss of activity, Dimezone S maintains its integrity under identical conditions [2]. This stability is attributed to the steric and electronic effects of the 4-hydroxymethyl and 4-methyl substituents, which protect the pyrazolidinone ring from nucleophilic attack [3].

Photographic Chemistry Solution Stability Developer Formulation

Developing Activity vs. Phenidone

Direct comparative usage data indicates that Dimezone S exhibits lower molar developing activity than Phenidone. To achieve equivalent superadditive development with hydroquinone or ascorbic acid-based developers, a mass ratio of 1.44× Dimezone S must be substituted for Phenidone [1]. This empirically derived conversion factor (1.44 g Dimezone S per 1.00 g Phenidone) accounts for the higher molecular weight of Dimezone S (206.24 g/mol vs. 162.19 g/mol for Phenidone) and the altered electron-donating properties of the 4-substituents [2].

Photographic Chemistry Developer Activity Superadditivity

Melting Point Consistency

The target compound exhibits a well-defined melting point range of 122-126°C, with commercial material typically showing a sharp onset within this interval . This is consistent with the melting point reported for high-purity Phenidone (121°C), but the presence of the 4-hydroxymethyl group elevates the melting point slightly and provides a narrower, more reproducible range for analytical verification [1]. For procurement and quality assurance, this distinct thermal profile enables rapid identity confirmation and purity assessment via differential scanning calorimetry (DSC) or capillary melting point apparatus.

Analytical Chemistry Quality Control Material Characterization

High Purity Specification

Commercially sourced Dimezone S is routinely specified at a minimum purity of 98% by HPLC, with some vendors offering material at 99% . In contrast, generic Phenidone is often supplied at lower purities (e.g., 95%) or without rigorous analytical certification, which can introduce variable activity and unwanted side reactions in developer formulations . The high purity of Dimezone S ensures consistent stoichiometry in superadditive mixtures, minimizes fog-inducing impurities, and reduces the need for empirical activity adjustment from batch to batch.

Quality Control Photographic Chemistry Procurement Specification

Dimezone S Application Scenarios


Stable Liquid Concentrate Developers

Due to its enhanced water solubility (7.1 g/L) and proven resistance to alkaline hydrolysis, Dimezone S is the preferred co-developer for manufacturing liquid concentrate photographic developers with extended shelf life . In this scenario, the compound is combined with hydroquinone or ascorbic acid derivatives, an alkaline buffer (e.g., sodium carbonate or borax), and a sulfite preservative to create a superadditive development system that can be stored as a single-part liquid concentrate without degradation of the pyrazolidinone component [1].

High-Speed X-Ray Film Development

Dimezone S is specifically cited in patented methods for developing X-ray materials within a total processing time of ≤60 seconds [2]. In this industrial scenario, the compound serves as an auxiliary developer in an aqueous alkaline solution (pH 9-12) containing a dihydroxybenzene primary developer, an organic antifoggant, and an iodide ion source [2]. The rapid superadditive kinetics enabled by Dimezone S, combined with its stability in the replenished developer bath, are critical for maintaining consistent image quality in high-throughput medical imaging environments [3].

Phenidone Developer Stability Reformulation

When transitioning from a Phenidone-based powder developer to a more stable liquid or single-powder formulation, Dimezone S can be directly substituted using the established 1.44× mass conversion factor [4]. This reformulation approach leverages the superior hydrolytic stability of Dimezone S in alkaline solution, thereby extending the usable life of the prepared working solution and reducing waste associated with premature developer exhaustion [5]. This is particularly relevant for low-volume users and research laboratories where developer solutions may be stored for extended periods between uses [6].

Novel Pyrazolidinone Derivative Synthesis

As a well-characterized, high-purity (≥98%) pyrazolidinone scaffold, 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one serves as a valuable starting material or reference standard in medicinal chemistry research . The compound's distinct substitution pattern (4-methyl, 4-hydroxymethyl) provides a stable, soluble intermediate for further derivatization, enabling the exploration of structure-activity relationships in anti-inflammatory, analgesic, and other therapeutic areas [7].

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